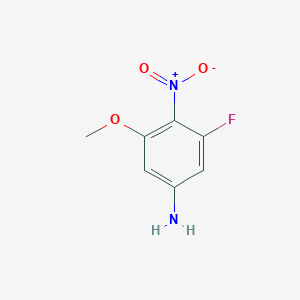

3-fluoro-5-methoxy-4-nitroaniline

Description

Properties

IUPAC Name |

3-fluoro-5-methoxy-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBIRRVBPBQFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-5-methoxy-4-nitroaniline typically involves multiple steps, starting from a suitable benzene derivative. One common synthetic route includes:

Nitration: Introducing the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Methoxylation: Substituting a hydrogen atom with a methoxy group using methanol and a suitable catalyst.

Fluorination: Introducing the fluorine atom using a fluorinating agent such as hydrogen fluoride

Biological Activity

3-Fluoro-5-methoxy-4-nitroaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C7H7F N2O3

- Molecular Weight: 188.14 g/mol

The presence of the fluorine, methoxy, and nitro groups contributes to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have shown promising results, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 64 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study:

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as:

- DNA Synthesis Inhibition: The nitro group may contribute to the compound’s ability to interfere with DNA replication.

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in microbial and cancer cells, leading to cell death.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profile of this compound. Studies have indicated that at therapeutic doses, the compound exhibits low toxicity towards normal cells. However, further investigations are necessary to fully characterize its safety profile.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 3-Fluoro-5-methoxy-4-nitroaniline

- Molecular Formula : C₇H₇FN₂O₃

- Molecular Weight : 186.14 g/mol

- CAS No.: 1075705-01-9 (as per isomer data in )

- SMILES : NC1=CC(N+=O)=C(F)C=C1OC

Key Properties :

- Functional Groups: Primary amine (-NH₂), nitro (-NO₂), methoxy (-OCH₃), and fluoro (-F) substituents.

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), while methoxy is electron-donating (EDG) via resonance, creating a polarized aromatic system.

- Hazards : GHS warnings include H315 (skin irritation), H319 (eye irritation), and H341 (suspected mutagenicity) .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Electronic and Reactivity Differences

Nitro Group Position :

- In the target compound, the nitro group at C4 directs electrophilic substitution to C6 (para to nitro). In contrast, 5-Fluoro-2-methoxy-4-nitroaniline (nitro at C4, methoxy at C2) exhibits competing resonance effects, altering reactivity in coupling reactions .

- Nitro at C5 (as in 4-Fluoro-2-methoxy-5-nitroaniline) increases steric hindrance, slowing reduction kinetics (e.g., SnCl₂-mediated reduction in ).

Halogen Effects :

Methoxy vs. Ethoxy :

Spectroscopic and Computational Insights

- DFT Studies: A 2023 study compared fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoroaniline) using density-functional theory (DFT). Vibrational spectra (IR/Raman) differ significantly between isomers; methoxy groups at C2 vs. C5 alter symmetric stretching modes of NO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.